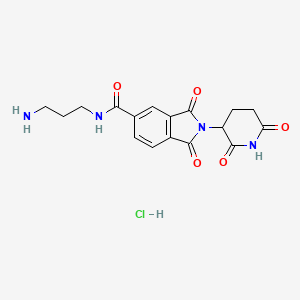![molecular formula C9H16Cl2N2O B6611107 3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride CAS No. 2866307-36-8](/img/structure/B6611107.png)
3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride, also known as 3-MPDHC, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 99-101 °C and a molecular weight of 225.7 g/mol. 3-MPDHC is a member of the pyridine family and is widely used as a reagent in organic synthesis. It is also used as a ligand in coordination chemistry, as an ion-pairing agent in chromatography, and as a drug in pharmacology.
Scientific Research Applications
3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as an ion-pairing agent in chromatography. It is also used in pharmacology as a drug, and in biochemistry as a buffer. It is used to study the structure and function of proteins, and to study the interaction between proteins and other molecules. In addition, it is used to study the binding of metal ions to proteins and other molecules.
Mechanism of Action
3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride acts as an ion-pairing agent in chromatography, which allows for the separation of molecules based on their size and charge. It is also used as a ligand in coordination chemistry, which allows for the binding of metal ions to proteins and other molecules. In pharmacology, it acts as a drug, which binds to specific receptors in the body and activates certain physiological processes. In biochemistry, it acts as a buffer, which helps to maintain the pH of solutions.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It is used as a drug in pharmacology and can bind to specific receptors in the body to activate certain physiological processes. It is also used as a reagent in organic synthesis and can be used to study the structure and function of proteins, as well as the interaction between proteins and other molecules. In addition, it can be used to study the binding of metal ions to proteins and other molecules.
Advantages and Limitations for Lab Experiments
The use of 3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. It is also a versatile reagent, which can be used to study a wide range of biochemical and physiological processes. Additionally, it is a relatively non-toxic compound, which makes it safe to use in laboratory experiments.
However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively insoluble compound, which can make it difficult to dissolve in aqueous solutions. Additionally, it is not very stable, and can decompose over time. Finally, it is not very soluble in organic solvents, which can make it difficult to use in certain types of experiments.
Future Directions
The future of 3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride in scientific research is promising. It can be used to study the structure and function of proteins, as well as the interaction between proteins and other molecules. In addition, it can be used to study the binding of metal ions to proteins and other molecules. Furthermore, it can be used as a drug in pharmacology to bind to specific receptors in the body and activate certain physiological processes. Finally, it can be used as a buffer in biochemistry to maintain the pH of solutions.
Synthesis Methods
3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride is synthesized by the reaction of 3-methylpyridine with propan-1-amine in the presence of hydrochloric acid. The reaction is carried out at room temperature and yields a white crystalline product. The reaction proceeds in two steps: first, the pyridine ring is opened by the hydrochloric acid, and then the amine group is added to the pyridinium salt. The overall reaction is shown in the following equation:
3-Methylpyridine + Propan-1-amine + HCl → this compound
Properties
IUPAC Name |
3-(5-methylpyridin-2-yl)oxypropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-8-3-4-9(11-7-8)12-6-2-5-10;;/h3-4,7H,2,5-6,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXNCPQFNSBHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6611061.png)







![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride](/img/structure/B6611095.png)

![1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane](/img/structure/B6611117.png)
